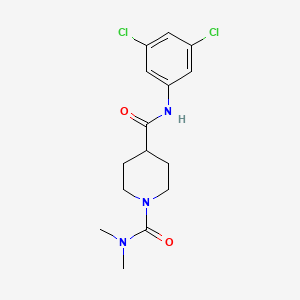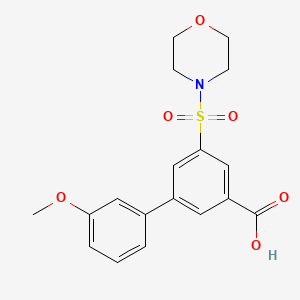
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCDP, is a chemical compound that has gained significant attention due to its potential therapeutic applications. DCDP is a piperidine derivative that is structurally similar to other compounds that have shown promise in treating a variety of neurological disorders. In
Mécanisme D'action
The mechanism of action of DCDP is not fully understood, but it is believed to involve modulation of neurotransmitter activity in the brain. DCDP has been shown to increase dopamine levels in the striatum and reduce glutamate levels in the hippocampus. Additionally, DCDP has been shown to increase GABAergic neurotransmission, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
DCDP has been shown to have several biochemical and physiological effects in animal models. These include reducing oxidative stress, increasing antioxidant enzyme activity, and reducing inflammation. DCDP has also been shown to improve mitochondrial function and reduce apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCDP in lab experiments is its high purity and stability. DCDP is also relatively easy to synthesize using established methods. However, one limitation of using DCDP in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of DCDP is not fully understood, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on DCDP. One area of interest is the development of more efficient synthesis methods to produce DCDP in larger quantities. Another area of interest is the investigation of DCDP's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of DCDP and its effects on neurotransmitter activity in the brain.
Méthodes De Synthèse
DCDP can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base. Another method involves the reaction of 3,5-dichlorobenzonitrile with N,N-dimethylpiperidine followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of DCDP with high purity.
Applications De Recherche Scientifique
DCDP has been studied for its potential therapeutic applications in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. In Parkinson's disease, DCDP has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B and reducing oxidative stress. In Alzheimer's disease, DCDP has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In epilepsy, DCDP has been shown to have anticonvulsant effects by modulating GABAergic neurotransmission.
Propriétés
IUPAC Name |
4-N-(3,5-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-5-3-10(4-6-20)14(21)18-13-8-11(16)7-12(17)9-13/h7-10H,3-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCGJWSNZRLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-amino-3-oxopropyl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5491362.png)
![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491367.png)
![ethyl 2-(2-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491376.png)



![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5491418.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5491420.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)